REACTION_CXSMILES
|
BrC1C=C2C(=[CH:9][CH:10]=1)NC=C2.CN1CCC(=O)CC1.[OH-].[K+].Br[C:22]1[CH:23]=[C:24]2[C:28](=[CH:29][CH:30]=1)[NH:27][CH:26]=[C:25]2[C:31]1[CH2:32][CH2:33][N:34]([CH3:37])[CH2:35][CH:36]=1.CC=[CH:40][NH:41][SH:42](=[O:44])=[O:43]>CO>[CH3:40][NH:41][S:42]([CH2:9][CH2:10][C:22]1[CH:30]=[CH:29][C:28]2[NH:27][CH:26]=[C:25]([CH:31]3[CH2:32][CH2:33][N:34]([CH3:37])[CH2:35][CH2:36]3)[C:24]=2[CH:23]=1)(=[O:44])=[O:43] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
|
Name
|
N-methylvinylsulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CNS(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature the resulting product
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)CCC=1C=CC2=C(C1)C(=CN2)C3CCN(CC3)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |